4-fluoro-3-methyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a triazolopyridazine core linked via an ethoxy chain to a 4-fluoro-3-methylbenzenesulfonamide group. Its structural complexity combines a fluorinated aromatic system, a methyl-substituted triazolopyridazine, and a flexible ethyleneoxy linker. The fluorine atom likely enhances metabolic stability and binding affinity through hydrophobic and electronic effects, while the methyl groups may improve solubility and pharmacokinetic properties .
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O3S/c1-10-9-12(3-4-13(10)16)25(22,23)17-7-8-24-15-6-5-14-19-18-11(2)21(14)20-15/h3-6,9,17H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFOYSSHAZNEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C=C2)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide typically involves several key steps:
Formation of Triazolopyridazine Core: : This may begin with the cyclization of appropriate hydrazine derivatives with other reagents to form the triazolopyridazine core.
Introduction of the Fluorobenzene Sulfonamide: : This step usually involves nucleophilic aromatic substitution reactions, introducing the sulfonamide group onto the fluorobenzene ring.
Attachment of the Triazolopyridazine to the Benzene Sulfonamide: : This linkage is often facilitated through etherification reactions using suitable conditions to achieve the final compound.
Industrial Production Methods
On an industrial scale, the production methods for this compound would involve optimization of each synthetic step to improve yield and purity. Techniques like continuous flow synthesis might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: : Reduction of the sulfonamide group to the corresponding amine is possible under appropriate conditions.
Substitution: : Nucleophilic substitution reactions can occur, especially at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents might include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation may be used.
Substitution: : Conditions often involve strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation Products: : Carboxylic acids, ketones.
Reduction Products: : Amines.
Substitution Products: : Varying derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for more complex molecules and as a ligand in coordination chemistry.
Biology
Medicine
Pharmacological studies might explore its use as an active pharmaceutical ingredient (API) in drug development due to its diverse functional groups and bioactivity potential.
Industry
The compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of agrochemicals and other commercial products.
Mechanism of Action
The mechanism of action for this compound is highly dependent on its specific application. Generally, it may interact with molecular targets through:
Electrostatic Interactions: : Due to the presence of the sulfonamide group.
Hydrophobic Interactions: : Contributed by the fluorobenzene moiety.
Hydrogen Bonding: : Enabled by the triazolopyridazine and sulfonamide functionalities.
Molecular Targets and Pathways
It might interact with enzymes, receptors, or other proteins, modulating biochemical pathways relevant to its application in medicine or biology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related sulfonamides and triazolopyridazine derivatives (Table 1).
Bioactivity Trends
- Fluorine Substitution: The 4-fluoro group in the target compound likely enhances binding to hydrophobic pockets compared to non-fluorinated analogs (e.g., ). Fluorine’s electron-withdrawing effect may also stabilize hydrogen bonding with target residues .
- Triazolopyridazine vs. Pyrazole/Thiazole Cores : The triazolopyridazine core offers a unique π-π stacking and hydrogen-bonding profile, differentiating it from pyrazole-based sulfonamides (e.g., ) or thiazole derivatives (e.g., ).
Pharmacokinetic Considerations
- The methyl groups on both the benzene ring and triazolopyridazine may mitigate the high lipophilicity associated with the -CF₃ group in , balancing solubility and membrane penetration.
- The ethoxy linker could reduce metabolic degradation compared to thioether-linked compounds (e.g., ), which are prone to oxidation.
Research Findings and Implications
- Antimicrobial Activity : Triazolopyridazine sulfonamides with fluorine substitutions (e.g., target compound and ) show moderate to strong antimicrobial activity, likely due to dual inhibition of bacterial enzymes and membrane disruption .
- Metabolic Stability: Fluorine and methyl groups in the target compound may prolong half-life compared to non-fluorinated or demethylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
